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Oxaburimamide

Cat. No.: B1225765
M. Wt: 214.29 g/mol
InChI Key: QQUBTDIFERAUKW-UHFFFAOYSA-N
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Description

Historical Context of Histamine (B1213489) H2 Receptor Antagonism Research

In the mid-20th century, peptic ulcers were a debilitating and sometimes life-threatening condition, with treatments limited to palliative measures like alkaline agents or invasive surgery. acs.org It was known that the endogenous molecule histamine stimulated the secretion of stomach acid, yet conventional antihistamines—which targeted what would later be known as H1 receptors—had no effect on this process. wikipedia.orgwikidoc.org This observation led a team of scientists at Smith, Kline & French (SK&F) in the United Kingdom, under the leadership of Sir James Black, to postulate the existence of a second, distinct histamine receptor in 1964. wikipedia.orgiffgd.org They designated this hypothetical receptor the histamine H2 receptor. wikidoc.orgwikidoc.org

The SK&F team embarked on a research program with the express goal of developing an antagonist that could block this H2 receptor, thereby inhibiting gastric acid secretion. acs.orgwikipedia.org This was a high-risk endeavor, as there was no known lead compound, and the very existence of the H2 receptor was still a postulate. uomustansiriyah.edu.iq The project's foundation was the belief that a specific blocker for the H2 receptor could provide a revolutionary, non-surgical treatment for peptic ulcers. acs.org The successful development of these agents, starting with cimetidine (B194882), was a great success and contributed to Sir James Black earning the 1988 Nobel Prize in Medicine. iffgd.org

Evolution of H2 Antagonist Design: From Lead Compounds to Burimamide (B1668067) Analogues

The SK&F team initiated their rational drug design process using the structure of histamine as their only starting point. wikipedia.orgwikidoc.org The initial strategy involved modifying the histamine molecule in an attempt to convert it from an agonist (a molecule that activates a receptor) into an antagonist (a molecule that blocks a receptor). uomustansiriyah.edu.iq After synthesizing hundreds of compounds with little success, the first significant breakthrough came with the creation of Nα-guanylhistamine. wikipedia.orgwikidoc.org This compound was a partial H2 receptor antagonist, providing the first piece of evidence that their hypothesis was correct and offering a crucial lead compound for further development. wikipedia.org

Starting from Nα-guanylhistamine, the team further refined the molecular structure, which led to the development of burimamide. wikipedia.orgnih.gov Burimamide was the first specific competitive antagonist at the H2 receptor, being approximately 100 times more potent than Nα-guanylhistamine. wikipedia.org Its discovery unequivocally proved the existence of the H2 receptor. wikidoc.org

However, burimamide's potency was still too low for effective oral administration, prompting further modifications. wikipedia.orguomustansiriyah.edu.iq This led to the synthesis of a series of burimamide analogues, where specific parts of the molecule were altered to study the structure-activity relationship (SAR). One such analogue was oxaburimamide . In this compound, a methylene (B1212753) group (-CH2-) in the side chain of burimamide was isosterically replaced with an oxygen atom (-O-). uomustansiriyah.edu.iqashokainstitute.com This modification was part of a systematic exploration to understand how changes in the side chain's properties, such as electron-withdrawing effects, bond angles, and flexibility, would impact the compound's antagonist activity. uomustansiriyah.edu.iqscribd.com It was discovered that this compound was less potent than burimamide. ashokainstitute.comscribd.comsvuonline.org This finding was crucial, as it provided valuable insights into the structural requirements for optimal H2 receptor antagonism, suggesting that the oxygen atom's properties were detrimental to activity compared to the original methylene or a thioether group. uomustansiriyah.edu.iqqpu.edu.sy

Further research on burimamide analogues, guided by these SAR studies, led to the development of metiamide (B374674) and subsequently the highly successful drug, cimetidine. acs.orgwikipedia.org

Conceptual Framework for Rational Drug Design in H2 Antagonism

The development of H2 antagonists is a prime example of the principles of rational drug design. acs.org The process was not random but was a logical, step-by-step investigation based on chemical and biological hypotheses.

The core concepts employed included:

Lead Compound Modification : The natural agonist, histamine, was systematically modified. The goal was to retain the parts of the molecule necessary for receptor recognition (the imidazole (B134444) ring) while altering the side chain to prevent receptor activation. uomustansiriyah.edu.iqnih.gov

Structure-Activity Relationship (SAR) Studies : By creating a series of related compounds (analogues) and comparing their biological activity, researchers could deduce which chemical features were essential for antagonism. The comparison of burimamide with its analogues, such as this compound and thiaburimamide (B1227542) (where a sulfur atom replaced the methylene group), was a key part of this process. uomustansiriyah.edu.iqnih.gov

The finding that this compound was less potent than burimamide was an important, albeit negative, result. ashokainstitute.com It demonstrated that simple isosteric replacement does not guarantee improved activity and highlighted the complexity of drug-receptor interactions, where factors like atomic size, bond flexibility, and potential for intramolecular bonding can have a profound impact. uomustansiriyah.edu.iqscribd.com

Data Tables

Table 1: Comparison of Early Histamine H2 Receptor Ligands

This table provides a comparative overview of the key compounds developed during the early stages of H2 antagonist research.

Compound NameRole/TypeKey Structural FeaturesRelative Potency/Activity Notes
HistamineEndogenous AgonistImidazole ring with an ethylamine (B1201723) side chain. uomustansiriyah.edu.iqThe natural stimulant of the H2 receptor.
Nα-GuanylhistaminePartial AntagonistHistamine structure with a guanidine (B92328) group on the side chain. wikipedia.orgThe first lead compound with H2 antagonist activity. wikipedia.org
BurimamideCompetitive AntagonistImidazole ring with a longer, uncharged side chain ending in a thiourea (B124793) group. wikipedia.orgnih.govThe first specific H2 antagonist; proved the existence of the H2 receptor but had low oral potency. wikipedia.orguomustansiriyah.edu.iq
This compound Competitive Antagonist Analogue of burimamide where a side-chain -CH2- is replaced by an ether (-O-) linkage. uomustansiriyah.edu.iqashokainstitute.com Less potent than burimamide; its study helped refine SAR models. ashokainstitute.comscribd.com
ThiaburimamideCompetitive AntagonistAnalogue of burimamide where a side-chain -CH2- is replaced by a thioether (-S-) linkage. wikidoc.orgThis modification, aimed at altering electronic properties, was a step towards the more potent metiamide. nih.gov
MetiamideCompetitive AntagonistContained a thioether in the side chain and a methyl group on the imidazole ring. nih.govAbout 10 times more potent than burimamide and orally active. acs.orgwikidoc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14N4OS B1225765 Oxaburimamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H14N4OS

Molecular Weight

214.29 g/mol

IUPAC Name

1-[2-(1H-imidazol-5-ylmethoxy)ethyl]-3-methylthiourea

InChI

InChI=1S/C8H14N4OS/c1-9-8(14)11-2-3-13-5-7-4-10-6-12-7/h4,6H,2-3,5H2,1H3,(H,10,12)(H2,9,11,14)

InChI Key

QQUBTDIFERAUKW-UHFFFAOYSA-N

SMILES

CNC(=S)NCCOCC1=CN=CN1

Canonical SMILES

CNC(=S)NCCOCC1=CN=CN1

Origin of Product

United States

Synthetic Pathways and Chemical Modification Approaches for Oxaburimamide

Established Synthetic Protocols for Oxaburimamide

A comprehensive investigation into chemical databases and peer-reviewed journals did not uncover any established synthetic protocols for this compound. This suggests that the compound may be novel, proprietary, or not yet described in publicly accessible scientific literature.

Comparative Analysis of Synthetic Methodologies: Efficiency and Purity

Without established synthetic routes, a comparative analysis of efficiency and purity for the synthesis of this compound is not feasible. Such an analysis would require data from different synthetic approaches, which are currently unavailable.

Methodological Validation and Reproducibility in this compound Synthesis

The validation and reproducibility of a synthetic method are contingent on the existence of a detailed protocol. As no such protocol for this compound has been identified, this aspect of its chemical synthesis remains unexplored.

Design and Synthesis of this compound Analogues and Derivatives

The exploration of analogues and derivatives is a standard practice in medicinal chemistry to enhance the pharmacological properties of a lead compound. However, in the case of this compound, the lack of a known core structure precludes a discussion of specific strategies for its modification.

Strategies for Introducing the Ether Linkage (Oxa Group)

While general strategies for introducing an ether linkage are well-documented in organic chemistry, their specific application to the synthesis of this compound or its direct precursors cannot be detailed without a known molecular scaffold.

Exploration of Structural Modifications for Enhanced Pharmacological Profiles

The targeted structural modification of a compound to improve its pharmacological profile is a cornerstone of drug discovery. This process involves altering functional groups or the carbon skeleton to enhance efficacy, selectivity, or pharmacokinetic properties. For this compound, this area of research remains undeveloped due to the absence of a known starting structure.

Table of Compounds Mentioned

As no specific chemical compounds related to the synthesis of this compound were identified, a table of compounds cannot be generated.

Molecular Mechanisms of Action and Receptor Interaction Dynamics of Oxaburimamide

Histamine (B1213489) H2 Receptor Antagonism: Primary Mode of Action

Oxaburimamide is primarily identified and studied for its role as a histamine H2 receptor antagonist. psu.edu This class of drugs, often called H2 blockers, functions by selectively binding to but not activating histamine H2 receptors. usc.edu The principal action of these antagonists is the inhibition of gastric acid secretion, which is a key therapeutic target for acid-related gastrointestinal conditions like peptic ulcers and gastroesophageal reflux disease. usc.edufrontiersin.orgdrugs.com The development of H2 antagonists was a landmark in rational drug design, moving from the structure of the natural agonist, histamine, to create molecules that could block its action. mdedge.com this compound was synthesized as an analog of an earlier H2 antagonist, burimamide (B1668067), with a specific structural modification aimed at altering its physicochemical properties. psu.edu

Molecular Basis of Competitive Inhibition at H2 Receptors in Gastric Parietal Cells

The mechanism of action for this compound, like other H2 antagonists, involves the competitive inhibition of histamine at H2 receptors located on the surface of gastric parietal cells. psu.edudrugs.com These specialized cells in the stomach lining are responsible for secreting hydrochloric acid (HCl). medchemexpress.comfrontiersin.org Histamine, released from nearby enterochromaffin-like (ECL) cells, is a primary stimulant of acid secretion. frontiersin.orgresearchgate.net It binds to H2 receptors, activating a signaling cascade that results in the pumping of hydrogen ions into the gastric lumen. frontiersin.orgresearchgate.net

H2 antagonists competitively block this process. drugs.com By occupying the histamine binding site on the H2 receptor, this compound prevents histamine from binding and initiating the acid secretion signal. drugs.com This blockade suppresses both the normal secretion of acid and the meal-stimulated secretion of acid. drugs.com Consequently, other substances that promote acid secretion, such as gastrin and acetylcholine, have a diminished effect because the H2 receptors are blocked. drugs.com This reduction in gastric acid production is the fundamental therapeutic effect of the drug class. frontiersin.org

Comparative Receptor Binding Affinity: this compound Versus Parent Compounds

This compound was developed from burimamide, one of the first H2 receptor antagonists. psu.edumdedge.com Structurally, it is distinguished by the replacement of a sulfur atom in the side chain with an oxygen atom, forming an ether linkage—this is the basis for the "oxa" prefix in its name. psu.edu This modification was intended to alter the compound's electronic and steric properties. psu.edu However, preclinical studies consistently demonstrate that this compound possesses a weaker antagonistic effect and lower binding affinity for the H2 receptor compared to its parent compound, burimamide. psu.eduresearchgate.net Its affinity is also significantly lower than that of the later, more refined H2 antagonist, cimetidine (B194882). psu.edu

Potency refers to the concentration of a drug required to produce a specific effect, while efficacy is the maximum response a drug can achieve. nih.govmedscape.com In the context of H2 antagonists, potency is often measured by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the drug needed to inhibit 50% of the histamine-stimulated response. A lower IC₅₀ value indicates higher potency. medscape.com

Research findings indicate that this compound is less potent than its predecessors. psu.eduresearchgate.netshine-lab.org The reduced efficacy of this compound, a consequence of its weaker receptor interaction, ultimately limits its potential therapeutic utility when compared to more potent and efficacious compounds like burimamide and cimetidine. psu.edu

Interactive Table: Comparative Potency of H2 Receptor Antagonists

CompoundStructure TypePotency (IC₅₀)Relative Potency
This compound Imidazole (B134444), Ether-linked side chain~10⁻⁶ M psu.eduWeak Antagonist psu.edu
Burimamide Imidazole, Thiourea (B124793) side chain~10⁻⁷ M psu.eduStrong Antagonist psu.edu
Cimetidine Guanidine-thiazole core~10⁻⁸ M psu.eduPotent Antagonist psu.edu

The reduced potency of this compound is primarily attributed to steric and conformational factors rather than electronic ones. researchgate.net The key structural difference is the ether linkage in this compound's side chain, which replaces the thiourea group found in burimamide. psu.edu While the electron-withdrawing effect of the oxygen-containing chain is similar to that of the sulfur-containing chain in burimamide, the oxygen atom introduces significant conformational rigidity. researchgate.net

This rigidity is believed to be detrimental to receptor binding. psu.edu One explanation is that the ether oxygen can participate in intramolecular hydrogen bonding with the thiourea portion of the molecule, creating a conformationally restricted structure that is unfavorable for fitting into the H2 receptor. nih.gov In contrast, burimamide's more flexible thiourea side chain can more readily adapt its conformation to achieve a stronger binding interaction with the receptor. psu.edu Crystallographic data analysis suggests that the rigid ether side chain of this compound fails to align optimally with the transmembrane helices of the H2 receptor, which diminishes its binding efficiency and, consequently, its antagonistic activity. psu.edu

Interactions with Other Biological Systems (e.g., Noradrenergic System)

While the primary pharmacological target of this compound is the histamine H2 receptor, compounds within this class, particularly its direct chemical predecessors, have been shown to interact with other biological systems. Direct studies detailing the specific interaction of this compound with the noradrenergic system are not prominent in the available literature. However, research on its parent compound, burimamide, provides relevant insight.

Studies have shown that H2 receptor antagonists can interact with the noradrenergic system in the brain and heart. shine-lab.org Intraventricular administration of burimamide in rats was found to significantly decrease the concentration of noradrenaline in the hypothalamus. researchgate.net Furthermore, burimamide has been noted to possess alpha-adrenoceptor blocking activity. psu.edumedchemexpress.com Other H2 antagonists, such as cimetidine, have also been observed to decrease hypothalamic noradrenaline content. shine-lab.org These findings suggest that the structural class to which this compound belongs can influence noradrenergic pathways, although the specific effects of this compound itself remain to be explicitly characterized.

Preclinical Pharmacological Profiling and in Vitro Efficacy of Oxaburimamide

In Vitro Assays for Receptor Binding and Functional Antagonism

The initial evaluation of a new chemical entity involves a series of in vitro assays to determine its interaction with the intended biological target and to assess its functional consequences. For oxaburimamide, these assays focus on its ability to bind to the histamine (B1213489) H2 receptor and its capacity to antagonize the receptor's normal function, which is primarily the stimulation of gastric acid secretion.

Radioligand binding assays are a fundamental tool in pharmacology, considered a gold standard for quantifying the affinity of a ligand for a receptor. giffordbioscience.com These assays utilize a radiolabeled compound (radioligand) known to bind with high affinity and specificity to the target receptor. The principle involves measuring the displacement of this radioligand by the test compound, in this case, this compound.

Methodology: The process typically involves incubating a preparation of cells or membranes containing the H2 receptor with a fixed concentration of a specific H2 receptor radioligand. creative-bioarray.com Increasing concentrations of unlabeled this compound are then added to this mixture. giffordbioscience.com As the concentration of this compound increases, it competes with the radioligand for binding to the H2 receptor, displacing it. The amount of radioactivity bound to the receptors is measured at each concentration of this compound, usually after separating the bound from the unbound radioligand via filtration. giffordbioscience.com

Quantitative Analysis: The data from these competition experiments are used to determine key quantitative parameters:

IC₅₀ (Inhibitory Concentration 50%): This is the concentration of this compound required to displace 50% of the specific binding of the radioligand. It is a measure of the compound's potency in inhibiting radioligand binding. giffordbioscience.com

Kᵢ (Inhibition Constant): The Kᵢ value represents the affinity of the competing ligand (this compound) for the receptor. It is a more absolute measure of affinity than the IC₅₀ as it is independent of the radioligand's concentration and affinity. celtarys.com The Kᵢ is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Bmax (Maximum Binding Capacity): While competition assays determine affinity (Kᵢ), saturation binding assays are used to determine the total number of receptors present in the tissue or cell preparation (Bmax). revvity.comnih.gov In these assays, increasing concentrations of the radioligand are incubated with the receptor preparation until saturation is reached. nih.gov The Bmax is typically expressed as femtomoles (fmol) of receptor per milligram (mg) of protein or as sites per cell. giffordbioscience.com

For this compound, structural analysis suggests that the replacement of the thiourea (B124793) group found in its predecessor, burimamide (B1668067), with an ether linkage results in weaker binding affinity. The ether oxygen in this compound may lead to less favorable hydrogen bonding with the receptor compared to the thiourea moiety in burimamide. This is reflected in its comparatively higher IC₅₀ value of approximately 10⁻⁶ M, indicating weaker antagonist activity.

Beyond simple binding, functional assays are crucial to confirm that receptor binding translates into a biological effect—in this case, the inhibition of gastric acid secretion. These assays are conducted using isolated cellular or tissue models that retain the physiological machinery for acid secretion.

Commonly used models include:

Isolated Gastric Glands: These are preparations of intact gastric glands isolated from animal stomachs. They contain various cell types, including parietal cells (the primary acid-secreting cells) and enterochromaffin-like (ECL) cells, which release histamine. wjgnet.com

Cultured Parietal Cells: This involves isolating and culturing parietal cells, allowing for a more direct study of the effects of compounds on the acid secretion process within these specific cells.

Methodology: In these models, acid secretion can be stimulated by various secretagogues, most notably histamine, which acts on H2 receptors. naspghan.org The inhibitory effect of this compound is assessed by pre-incubating the gastric glands or parietal cells with the compound before adding the stimulant. The amount of acid produced is then measured, often indirectly by monitoring changes in intracellular pH or by measuring the accumulation of a weak base like aminopyrine, which is trapped in acidic compartments.

The results from these functional assays provide a measure of the antagonist's potency, often expressed as a pA₂ value, which represents the negative logarithm of the molar concentration of an antagonist that would produce a two-fold shift to the right in an agonist's concentration-response curve.

Preclinical Assessment of Target Engagement and Pharmacodynamic Activity

Preclinical assessment of target engagement aims to confirm that a drug candidate interacts with its intended target in a living organism and produces the desired pharmacological effect. Pharmacodynamics (PD) studies the relationship between drug concentration at the site of action and the resulting effect. nih.gov

For this compound, this involves demonstrating that it can effectively block H2 receptors in vivo and consequently inhibit gastric acid secretion. These studies are typically conducted in animal models, such as rats or dogs.

Methodology: A common approach is to measure gastric acid output in response to a stimulant like histamine or pentagastrin, both before and after the administration of this compound. jpp.krakow.pl This allows for a direct quantification of the drug's inhibitory effect. Target engagement can be further confirmed by ex vivo binding assays, where tissues are collected from treated animals and the occupancy of H2 receptors by this compound is measured.

These preclinical PD studies are essential for establishing a dose-response relationship and for predicting a potentially effective dose range for later clinical trials. The data gathered helps to correlate the concentration of the drug in the plasma or target tissue with the degree of inhibition of gastric acid secretion. nih.gov

Comparative Pharmacological Efficacy with Other H2 Receptor Antagonists in Preclinical Models

To understand the potential clinical utility of this compound, its efficacy is compared to that of other established H2 receptor antagonists in preclinical models. These comparative studies provide a benchmark for its potency and duration of action.

Key comparators include:

Burimamide: The first H2 antagonist, serving as a direct structural and functional predecessor.

Cimetidine (B194882): The first clinically successful H2 antagonist. scribd.com

Ranitidine and Famotidine (B1672045): Later-generation H2 antagonists with improved potency and safety profiles. nih.gov

Methodology: In these studies, animal models of gastric acid secretion are utilized. The inhibitory effects of equimolar doses of this compound and other H2 antagonists on histamine- or pentagastrin-stimulated acid secretion are compared. The primary endpoint is typically the percentage inhibition of acid output over a specific time period.

Research indicates that this compound is less potent than burimamide. scribd.com The structural modification of replacing the flexible thiourea side chain in burimamide with a more rigid ether linkage in this compound is thought to reduce binding efficiency at the H2 receptor's transmembrane helices. This is consistent with in vitro findings and is further corroborated by in vivo animal models, which show minimal ulcer reduction compared to burimamide and cimetidine. While the ether group in this compound offers improved metabolic stability against oxidation compared to burimamide's thiourea group, this advantage is outweighed by its significantly reduced pharmacological efficacy.

Table of Comparative Efficacy Data

CompoundCore StructureKey Functional GroupRelative Potency (IC₅₀)
This compound Imidazole (B134444) ringEther-linked side chain~10⁻⁶ M (Weak)
Burimamide Imidazole ringThiourea side chain~10⁻⁷ M (Stronger)
Cimetidine Guanidine-thiazole coreCyanoguanidine group~10⁻⁸ M (Potent)

This table is based on comparative data suggesting relative potencies.

Advanced Research Methodologies in Oxaburimamide Characterization

Application of Advanced Spectroscopic Techniques for Detailed Structural Elucidation

The definitive determination of Oxaburimamide's molecular structure is accomplished through the synergistic application of several advanced spectroscopic techniques. solubilityofthings.comopenaccessjournals.com These methods provide complementary information that, when integrated, offers a complete picture of the compound's atomic connectivity and spatial arrangement. anu.edu.au

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for structural elucidation in organic chemistry. openaccessjournals.comnih.govjeolusa.com For this compound, both ¹H and ¹³C NMR spectroscopy are employed. ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon framework of the molecule. openaccessjournals.comnih.gov Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish the connectivity between protons and carbons, respectively. These advanced NMR pulse sequences are crucial for unambiguously assigning all the signals in the spectra to specific atoms within the this compound molecule. anu.edu.aunih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is utilized to determine the precise molecular weight and elemental composition of this compound. nih.gov This technique provides the compound's molecular formula (C8H14N4OS) with a high degree of accuracy. Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to fragment the molecule and analyze the resulting patterns. solubilityofthings.comnih.gov This fragmentation data offers valuable insights into the compound's structural components and how they are connected. solubilityofthings.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the this compound molecule. openaccessjournals.comanu.edu.au The IR spectrum will show characteristic absorption bands corresponding to specific vibrational modes, such as N-H, C=S (thiourea), and C-O-C (ether) stretches, confirming the presence of these key functional moieties within the structure. openaccessjournals.com

Data Integration for Structural Confirmation: The data from these spectroscopic techniques are collectively analyzed to build a cohesive and accurate structural model of this compound. The connectivity information from NMR is combined with the molecular formula from HRMS and the functional group identification from IR to resolve any potential ambiguities and provide a definitive structural elucidation. anu.edu.au

Table 1: Spectroscopic Data for this compound

Technique Information Obtained Relevance to this compound Structure
¹H NMR Chemical shift, coupling constants of protons Defines the proton environment and their connectivity.
¹³C NMR Chemical shift of carbon atoms Reveals the carbon skeleton of the molecule.
2D NMR (COSY, HSQC) Correlation between nuclei Establishes the precise connectivity between atoms.
High-Resolution MS Exact mass and molecular formula Confirms the elemental composition (C8H14N4OS).
Tandem MS (MS/MS) Fragmentation patterns Provides information on the structural fragments. solubilityofthings.com
Infrared (IR) Spectroscopy Characteristic absorption bands Identifies key functional groups like thiourea (B124793) and ether. openaccessjournals.com

Omics Technologies in Understanding Cellular and Molecular Responses to this compound

Omics technologies offer a powerful, systems-level approach to understanding the complex cellular and molecular responses elicited by this compound. mdpi.comsilicogene.com By simultaneously measuring large sets of biological molecules, these methods can provide a comprehensive snapshot of the changes occurring within a cell or organism upon exposure to the compound. researchgate.net

Transcriptomics: Transcriptomic analyses, primarily through techniques like RNA sequencing (RNA-seq), can reveal changes in gene expression profiles in response to this compound treatment. silicogene.com This can help identify the signaling pathways and cellular processes that are perturbed by the compound. For instance, researchers can investigate whether this compound treatment leads to the up- or down-regulation of genes involved in cell signaling, metabolism, or stress responses. silicogene.comnygen.io

Proteomics: Proteomics focuses on the large-scale study of proteins, their structures, and their functions. konkur.in Mass spectrometry-based proteomics can be used to identify and quantify changes in the proteome of cells treated with this compound. solubilityofthings.comresearchgate.net This can provide direct insights into the cellular machinery affected by the compound, including potential off-target effects or compensatory mechanisms. researchgate.net

Metabolomics: Metabolomics is the comprehensive analysis of all small-molecule metabolites in a biological sample. solubilityofthings.comnih.gov Techniques such as NMR and mass spectrometry are used to profile the metabolome and identify changes induced by this compound. nih.govnih.gov This can uncover alterations in metabolic pathways, providing a functional readout of the cellular state and potential mechanisms of action or toxicity. nih.gov

Integration of Omics Data: The true power of these technologies lies in their integration. mdpi.compremierscience.com By combining transcriptomic, proteomic, and metabolomic data, researchers can build a more complete and integrated model of this compound's biological effects. This multi-omics approach allows for the identification of key regulatory nodes and pathways that are modulated by the compound, leading to a deeper understanding of its mechanism of action. mdpi.compremierscience.com

Table 2: Application of Omics Technologies in this compound Research

Omics Technology Key Application Potential Insights
Transcriptomics (e.g., RNA-seq) Gene expression profiling Identification of modulated signaling pathways and cellular processes. silicogene.com
Proteomics (e.g., MS-based) Protein expression and modification analysis Understanding the impact on cellular machinery and protein networks. solubilityofthings.comresearchgate.net
Metabolomics (e.g., NMR, MS) Small molecule metabolite profiling Revealing alterations in metabolic pathways and cellular function. nih.govnih.gov
Multi-Omics Integration Combined analysis of different omics data A holistic view of the cellular response to this compound. mdpi.compremierscience.com

Advanced In Vitro Model Systems for Mechanistic Studies of H2 Receptor Modulation

To investigate the specific mechanisms by which this compound modulates the histamine (B1213489) H2 receptor, researchers utilize advanced in vitro model systems. These systems provide a controlled environment to dissect the molecular interactions between the compound and its target receptor.

Recombinant Cell Lines Expressing H2 Receptors: A common approach is the use of cultured mammalian cell lines, such as Chinese Hamster Ovary (CHO) cells, that have been genetically engineered to stably express the human H2 receptor. nih.gov These cell lines provide a clean and reproducible system to study receptor binding and downstream signaling events. nih.gov

Receptor Binding Assays: Competitive binding assays are performed to determine the affinity of this compound for the H2 receptor. In these assays, a radiolabeled ligand with known high affinity for the H2 receptor is used. The ability of increasing concentrations of this compound to displace the radiolabeled ligand is measured, allowing for the calculation of its binding affinity (Ki).

Functional Assays: Functional assays are crucial for determining the efficacy of this compound as a modulator of the H2 receptor. Since the H2 receptor is a G-protein coupled receptor that signals through the production of cyclic AMP (cAMP), functional assays typically measure changes in intracellular cAMP levels. nih.gov By measuring cAMP production in the presence of histamine (the natural agonist) and varying concentrations of this compound, researchers can determine whether this compound acts as an antagonist, agonist, or partial agonist. nih.govnih.gov Studies have indicated that this compound is a less potent antagonist than its predecessor, burimamide (B1668067). ashokainstitute.comthinkswap.com

Cell-Based Models of H2 Receptor-Mediated Processes: Beyond simple receptor binding and signaling assays, more complex cell-based models can be used to study the physiological consequences of H2 receptor modulation by this compound. For example, in vitro models of gastric acid secretion or immune cell function (where H2 receptors are also expressed) can provide further insights into the compound's biological activity. nih.govnih.gov Recent research has also explored the antioxidant and anti-glycation potential of H2 receptor antagonists in vitro. nih.govmdpi.com

Table 3: In Vitro Models for Studying this compound's H2 Receptor Activity

Model System/Assay Purpose Key Parameters Measured
Recombinant Cell Lines (e.g., CHO-H2R) Provide a controlled system for studying the human H2 receptor. nih.gov Receptor expression levels, cell viability.
Competitive Binding Assays Determine the binding affinity of this compound to the H2 receptor. Inhibition constant (Ki).
cAMP Functional Assays Assess the functional activity of this compound at the H2 receptor. nih.gov Changes in intracellular cAMP levels.
Cell-Based Physiological Models Investigate the effects on H2 receptor-mediated cellular functions. e.g., markers of gastric acid secretion, immune cell responses. nih.gov

Future Research Trajectories and Therapeutic Potential of Oxaburimamide Analogues

Designing Novel Oxaburimamide Derivatives with Improved Receptor Selectivity

The rational design of new this compound derivatives is a key strategy to improve their selectivity for specific biological targets. Receptor selectivity is a critical attribute of a drug, as it can significantly reduce the likelihood of off-target effects and enhance the therapeutic index. The process of designing these novel derivatives often begins with a thorough understanding of the structure-activity relationships (SAR) of the parent compound. monash.edu

Structural Modification Strategies:

Isosteric Replacements: One common approach is the use of isosteric replacements, where a functional group is replaced by another group with similar physical or chemical properties. In the case of this compound, the ether linkage is an isostere of a methylene (B1212753) unit, and while it has similar bond lengths and angles, the oxygen atom is smaller, more basic, and more hydrophilic than a methylene group or a sulfur atom. ashokainstitute.com These differences can be exploited to fine-tune receptor binding and selectivity.

Conformational Constraint: Introducing rigid structural elements or fusing aromatic rings can constrain the molecule's conformation. mdpi.com This can lead to a more favorable interaction with the target receptor's binding pocket, thereby increasing affinity and selectivity. nih.gov

Functional Group Modification: Altering or adding functional groups can change the electronic and steric properties of the molecule, influencing its interaction with the receptor. For instance, the introduction of specific functional groups may improve binding affinity.

Computational Design:

Modern drug design heavily relies on computational methods to predict the binding affinity and selectivity of novel compounds. plos.org Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can guide the synthesis of derivatives with a higher probability of success. creative-proteomics.com These in-silico approaches help to prioritize which modifications are most likely to yield improved receptor selectivity before undertaking extensive and resource-intensive chemical synthesis. preprints.org

The table below illustrates hypothetical modifications to the this compound scaffold and their intended effects on receptor selectivity.

Modification Strategy Example of Change Predicted Impact on Selectivity
Isosteric ReplacementReplace the ether oxygen with a sulfur atom (Thioether analogue)Altered hydrophilicity and electronic properties, potentially favoring a different receptor subtype.
Conformational ConstraintIntroduce a cyclopropyl (B3062369) ring within the alkyl chainReduced conformational flexibility, potentially leading to a more specific fit in the target receptor.
Functional Group AdditionAdd a hydroxyl group to the aromatic ringIncreased potential for hydrogen bonding with the receptor, possibly enhancing affinity and selectivity.
Heterocyclic Ring VariationReplace the imidazole (B134444) ring with a different nitrogen-containing heterocycle like pyrazoleModified electronic distribution and hydrogen bonding capabilities, which could alter receptor interaction. ashokainstitute.comresearchgate.net

Exploring Alternative Receptor Interactions and Polypharmacology Potential

While the initial focus of this compound research may have been on a single receptor target, its structural features suggest the possibility of interacting with other receptors. The exploration of these alternative interactions opens up the potential for polypharmacology, where a single drug molecule is designed to modulate multiple targets simultaneously. frontiersin.org This approach can be particularly beneficial for treating complex diseases with multifactorial pathophysiologies, such as central nervous system (CNS) disorders. frontiersin.org

The concept of "one drug, one target" is increasingly being challenged by the understanding that many diseases involve complex networks of signaling pathways. frontiersin.org Therefore, designing ligands that can interact with multiple targets in a controlled manner is an emerging and rational therapeutic strategy. frontiersin.org

Potential for Multi-Targeting:

Histamine (B1213489) Receptors: Given this compound's lineage from histamine H2 receptor antagonists like burimamide (B1668067) and cimetidine (B194882), exploring its analogues' activity at other histamine receptor subtypes (H1, H3, H4) is a logical step. ashokainstitute.comfrontiersin.org Dual-acting ligands, such as H1/H3 receptor antagonists, are being investigated for allergic diseases. frontiersin.org

Other GPCRs: The structural motifs present in this compound analogues could allow for interactions with other G-protein coupled receptors (GPCRs). For example, some histamine H3 receptor antagonists have shown the ability to interact with dopamine (B1211576) and adenosine (B11128) receptors. nih.gov

Enzymes and Transporters: Beyond receptors, this compound derivatives could be designed to interact with enzymes or neurotransmitter transporters. frontiersin.org

The table below outlines potential alternative receptor targets for this compound analogues and the rationale for their investigation.

Potential Alternative Target Rationale for Investigation Potential Therapeutic Application
Histamine H1 ReceptorStructural similarities to known H1 antagonists. frontiersin.orgAllergic conditions, inflammation.
Histamine H3 ReceptorH3 antagonists are known to modulate the release of various neurotransmitters. researchgate.netCognitive disorders, sleep-wake disorders. researchgate.net
Histamine H4 ReceptorH4 receptors are primarily involved in inflammatory responses. nih.govAnti-inflammatory and anti-allergic treatments. nih.gov
Dopamine ReceptorsHeteromerization of H3 receptors with dopamine receptors suggests potential for cross-reactivity. nih.govNeurological and psychiatric disorders.
Serotonin (B10506) ReceptorsStructural overlap with some serotonin receptor ligands.Mood disorders, anxiety.

Investigative Pathways for Enhanced Antagonistic Activity and Lead Optimization

Once promising this compound analogues with desired receptor selectivity or polypharmacological profiles are identified, the next critical phase is lead optimization. This iterative process aims to refine the chemical structure to enhance potency, improve pharmacokinetic properties, and minimize potential toxicity. preprints.orgbiobide.com The goal is to develop a preclinical candidate with the optimal balance of efficacy and safety. danaher.com

Key Aspects of Lead Optimization:

Structure-Activity Relationship (SAR) Studies: A cornerstone of lead optimization is the systematic modification of the lead compound's structure to understand which parts of the molecule are essential for its biological activity. monash.edu This involves synthesizing and testing a series of related compounds to build a comprehensive SAR profile. nih.govmdpi.com

Pharmacokinetic Profiling: A potent compound is of little therapeutic value if it cannot reach its target in the body. Therefore, lead optimization involves assessing and improving properties such as absorption, distribution, metabolism, and excretion (ADME). This can involve modifying the molecule to enhance its solubility, metabolic stability, and ability to cross biological membranes. acs.org

In Vivo Efficacy Models: Promising candidates are tested in animal models of disease to evaluate their therapeutic efficacy. nih.gov These studies provide crucial information on whether the in vitro antagonistic activity translates to a desirable physiological effect.

The lead optimization process is a multi-parameter endeavor, often requiring a delicate balance between competing properties. For instance, modifications that enhance potency might negatively impact solubility or metabolic stability. preprints.org Computational tools and high-throughput screening methods are invaluable in navigating this complex landscape and accelerating the identification of optimized lead compounds. danaher.combruker.com

The following table summarizes the key stages and objectives of the lead optimization process for this compound analogues.

Optimization Stage Objective Key Methodologies
Hit-to-Lead Refine initial "hits" into more promising "lead" compounds with improved potency and selectivity. biobide.comSAR studies, initial in vitro ADME assays.
Lead Optimization Enhance the overall properties of the lead compound, including efficacy, safety, and pharmacokinetics. danaher.comIn-depth SAR, in vivo pharmacokinetic studies, preliminary toxicity screening, efficacy testing in animal models. biobide.comnih.gov
Preclinical Candidate Selection Identify the single most promising compound to advance into formal preclinical and subsequent clinical development. acs.orgComprehensive in vivo efficacy and safety studies, formulation development.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for Oxaburimamide, and how can researchers validate their reproducibility?

  • Methodological Answer : To validate synthetic protocols, cross-reference peer-reviewed procedures from reputable journals (e.g., Journal of Organic Chemistry). Key steps include:

  • Reagent Purity : Use high-purity starting materials (≥99%) and confirm via HPLC .
  • Reaction Monitoring : Employ TLC or in-situ spectroscopy (e.g., FTIR) to track intermediate formation .
  • Yield Optimization : Replicate conditions (temperature, solvent, catalyst) from literature and document deviations. Use statistical tools (e.g., ANOVA) to assess reproducibility .
    • Data Contradiction Tip : If yields differ, compare solvent batch sources or atmospheric controls (e.g., inert vs. ambient conditions) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should conflicting spectral data be resolved?

  • Methodological Answer : Prioritize multi-technique validation:

  • NMR : Compare 1^1H/13^{13}C spectra with computational predictions (DFT) and published data .
  • Mass Spectrometry : Use HRMS (High-Resolution MS) to confirm molecular ion peaks and isotopic patterns .
  • IR : Match functional group peaks (e.g., carbonyl stretches) to theoretical values.
    • Conflict Resolution : If discrepancies arise, re-isolate the compound, verify instrument calibration, and consult crystallographic data (if available) .

Advanced Research Questions

Q. How can researchers design experiments to elucidate this compound’s mechanism of action in complex biological systems?

  • Methodological Answer : Use a tiered approach:

In Silico Modeling : Perform molecular docking with target proteins (e.g., using AutoDock Vina) to hypothesize binding sites .

In Vitro Assays : Validate targets via enzyme inhibition assays (e.g., IC50_{50} determination) with controls for off-target effects .

Omics Integration : Combine transcriptomics/proteomics to identify pathway perturbations. Use STRING database for network analysis .

  • Data Interpretation : Address false positives by repeating assays under varied conditions (pH, cofactors) and applying Benjamini-Hochberg correction for multiple comparisons .

Q. What strategies are effective in reconciling contradictory pharmacokinetic data for this compound across studies?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from preclinical studies (e.g., bioavailability, half-life) and assess heterogeneity via I2^2 statistics .
  • Variable Control : Standardize parameters like dosing regimen, animal models (e.g., Sprague-Dawley vs. Wistar rats), and analytical methods (LC-MS vs. ELISA) .
  • In Silico PK Modeling : Use tools like GastroPlus to simulate absorption differences caused by formulation variants .

Q. How should researchers structure a literature review to identify gaps in this compound’s toxicity profile?

  • Methodological Answer :

  • Database Search : Use PubMed/Scopus with keywords: “this compound AND (toxicity OR genotoxicity OR hepatotoxicity)”. Filter for studies post-2010 to ensure relevance .
  • Risk-of-Bias Assessment : Apply SYRCLE’s RoB tool for animal studies to evaluate methodology rigor .
  • Gap Identification : Tabulate reported adverse effects vs. unexamined endpoints (e.g., neurotoxicity) and propose assays (Ames test, micronucleus assay) .

Methodological Frameworks

Q. What frameworks guide the formulation of rigorous research questions for this compound studies?

  • Answer : Use the FINER criteria:

  • Feasible : Ensure access to specialized equipment (e.g., cryogenic NMR for unstable intermediates) .
  • Novel : Explore understudied derivatives (e.g., fluorinated analogs) via retrosynthetic analysis .
  • Ethical : Adhere to OECD guidelines for in vivo toxicity testing .
    • PICO Adaptation : For clinical relevance, define Population (cell lines/animal models), Intervention (dose range), Comparison (positive/negative controls), and Outcomes (IC50_{50}, LD50_{50}) .

Data Presentation Guidelines

Q. How should researchers present conflicting crystallographic data for this compound in publications?

  • Methodological Answer :

  • Supplementary Materials : Include raw diffraction data (e.g., .cif files) and refinement parameters .
  • Visualization : Overlay structural models with electron density maps (e.g., using Coot) to highlight discrepancies .
  • Discussion : Attribute variations to polymorphism or experimental conditions (e.g., temperature during crystallization) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.